molecular formula C14H9NO3 B6278583 3-(prop-2-ynamido)naphthalene-2-carboxylic acid CAS No. 1016871-06-9

3-(prop-2-ynamido)naphthalene-2-carboxylic acid

Cat. No.: B6278583
CAS No.: 1016871-06-9
M. Wt: 239.2
InChI Key:
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Description

3-(prop-2-ynamido)naphthalene-2-carboxylic acid is an organic compound belonging to the class of naphthalenecarboxylic acids. This compound features a naphthalene moiety, which is a bicyclic structure composed of two fused benzene rings, and a carboxylic acid group at the second position. The prop-2-ynamido group is attached to the third position of the naphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(prop-2-ynamido)naphthalene-2-carboxylic acid typically involves the reaction of 2-naphthoic acid with propargylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(prop-2-ynamido)naphthalene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the prop-2-ynamido group, using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or electrophiles like alkyl halides.

Major Products Formed

    Oxidation: Formation of naphthalene-2,3-dicarboxylic acid.

    Reduction: Formation of 3-(prop-2-ynylamino)naphthalene-2-carboxylic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

3-(prop-2-ynamido)naphthalene-2-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments

Mechanism of Action

The mechanism of action of 3-(prop-2-ynamido)naphthalene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The prop-2-ynamido group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzymatic activity. Additionally, the naphthalene moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(prop-2-ynylamino)naphthalene-2-carboxylic acid
  • 2-(prop-2-ynamido)naphthalene-1-carboxylic acid
  • 3-(prop-2-ynamido)benzoic acid

Uniqueness

3-(prop-2-ynamido)naphthalene-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the prop-2-ynamido group at the third position of the naphthalene ring enhances its reactivity and potential for forming covalent bonds with biological targets, making it a valuable compound for research and development .

Properties

CAS No.

1016871-06-9

Molecular Formula

C14H9NO3

Molecular Weight

239.2

Purity

90

Origin of Product

United States

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